![molecular formula C8H13N3 B3087533 2,8-Dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine CAS No. 1174645-47-6](/img/structure/B3087533.png)

2,8-Dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine

Overview

Description

2,8-Dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is a nitrogenous heterocyclic compound. This structure has found wide application as a building block in medicinal and biological chemistry .

Synthesis Analysis

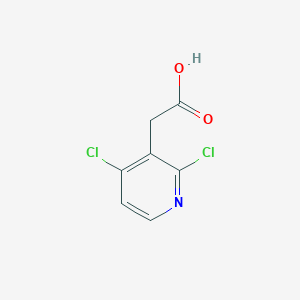

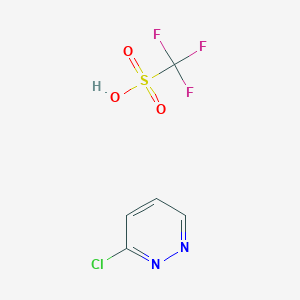

The synthesis of similar compounds like 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide involves condensation with aromatic aldehydes in ethanol at reflux, leading to the generation of hydrazone derivatives . The synthesis was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by 1H, 13C NMR, Mass and IR spectral data . The imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .Chemical Reactions Analysis

Hydrazones, which are formed by the replacement of the oxygen of carbonyl compounds with the –NNH2 functional group, are known to exhibit a wide variety of biological activities . The α-hydrogen atom of hydrazones is more acidic as compared to ketones .Scientific Research Applications

Antiulcer Agents

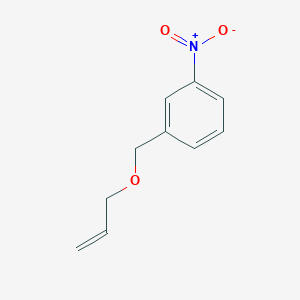

Compounds related to 2,8-Dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine have been studied for their potential as antiulcer agents. A study by Kaminski et al. (1987) investigated the structure-activity-toxicity relationships of substituted imidazo[1,2-a]pyridines and a related imidazo[1,2-a]pyrazine. They identified analogues that exhibited both antisecretory and cytoprotective activity in animal models while reducing adverse effects, suggesting potential therapeutic applications in treating ulcers Kaminski et al., 1987.

Cycloaddition Reactions

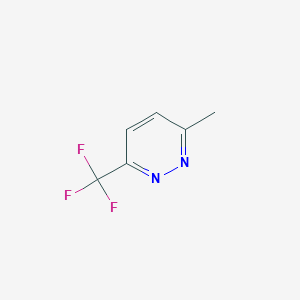

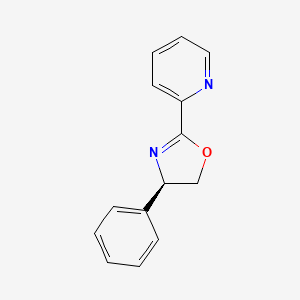

The compound has been utilized in the field of organic chemistry, particularly in cycloaddition reactions. Wan et al. (2001) explored the inverse electron demand cycloadditions of 2-substituted imidazoles with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, leading to the synthesis of imidazo[4,5-d]pyridazines, demonstrating the compound’s utility in synthetic organic chemistry Wan et al., 2001.

Antimicrobial and Anti-inflammatory Properties

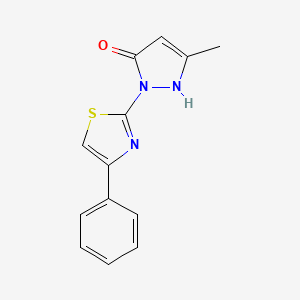

Studies have shown that derivatives of imidazo[1,2-a]pyrazine possess antimicrobial, anti-inflammatory, and analgesic activities. Zaki et al. (2016) reported on the synthesis and biological activities of pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines, demonstrating their efficacy against both gram-positive and gram-negative bacteria Zaki et al., 2016.

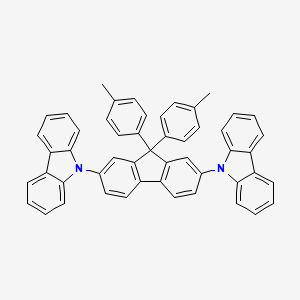

Luminescent Properties

The luminescent properties of condensed lumazine-ringsystems related to this compound have been researched. Abou‐Hadeed and Pfleiderer (2002) studied derivatives of 1,3-dimethyllumazine, leading to the synthesis of imidazo[4,5-g] and pyrazino[2,3-g]lumazines, noting their high fluorescence. This suggests potential applications in materials science and sensor technology Abou‐Hadeed & Pfleiderer, 2002.

Drug Development

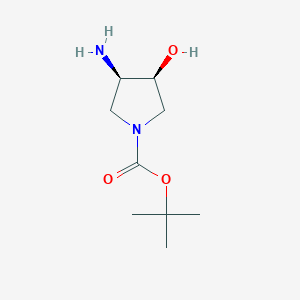

In the realm of drug development, the compound has been investigated for various therapeutic properties. For instance, Sifferlen et al. (2013) studied 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as potential dual orexin receptor antagonists, suggesting their use in sleep disorder treatments Sifferlen et al., 2013.

Mechanism of Action

Target of Action

The primary targets of 2,8-Dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine are bacterial cells . This compound is known to exhibit a wide variety of biological activities, including antimicrobial activity . The compound interacts with the bacterial cells, leading to their destruction and thus exhibiting its antibacterial properties .

Mode of Action

The compound interacts with its targets through a process of condensation . This interaction leads to changes in the bacterial cells, which results in their destruction .

Biochemical Pathways

It is known that the compound exhibits its antibacterial activity by interacting with bacterial cells . The downstream effects of this interaction include the destruction of the bacterial cells .

Pharmacokinetics

The compound is known to be synthesized through a process of condensation . The impact of these properties on the bioavailability of the compound is a subject of ongoing research .

Result of Action

The result of the action of this compound is the destruction of bacterial cells . This leads to its antibacterial activity . The compound is known to exhibit excellent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Safety and Hazards

Future Directions

The exploration of new antimicrobial agents will always remain as a major challenging task . The nitrogenous heterocycle imidazo[1,2-a]pyrazine is gaining attention due to its diverse pharmacological activities . Therefore, the synthetic methods and biological activities of imidazo[1,2-a]pyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name |

2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6-5-11-4-3-9-7(2)8(11)10-6/h5,7,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQAMKNDJFEMNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=NC(=CN2CCN1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

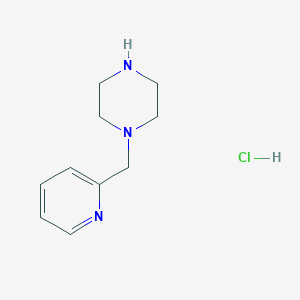

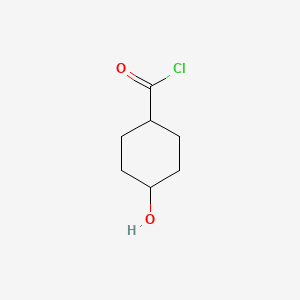

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(S)-alpha-Methylbenzyl]-4-[(aS)-2-(diphenylphosphino)-1-naphthyl]phthalazine-1-amine](/img/structure/B3087454.png)

![2,2'-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene](/img/structure/B3087463.png)

![2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene](/img/structure/B3087470.png)

![3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one](/img/structure/B3087528.png)